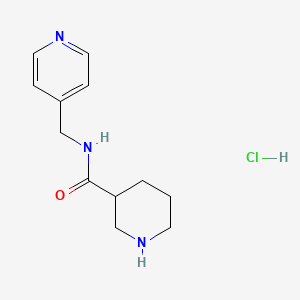

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Overview

Description

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride, also known as NMPH, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperidinecarboxamide family of compounds, which are known for their wide range of biological activities. NMPH has been used in a range of research applications, ranging from drug development to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Process Optimization

A study by Wei et al. (2016) outlined a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound is under investigation for treating central nervous system disorders. The synthesis was optimized from 4-aminopyridine, resulting in a 53% overall yield with high purity, highlighting its potential for large-scale production (Wei et al., 2016).

Catalytic Hydrogenation

Cheng et al. (2009) developed a Pd–C catalytic hydrogenation process for efficiently converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides. This novel method uses a low-cost Pd–C catalyst under mild conditions, providing a significant improvement in the hydrogenation process of pyridine nuclei (Cheng et al., 2009).

Metabolism in Clinical Trials

Gong et al. (2010) investigated the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified 34 metabolites, including primary metabolites from N-demethylation and hydroxylation processes. This detailed metabolic profiling aids in understanding the drug's behavior in human subjects, essential for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Coordination Polymers

Research by Das et al. (2009) explored the synthesis and X-ray structures of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals. These coordination polymers exhibit diverse structures and potential applications in materials science, highlighting the versatility of pyridine derivatives in forming complex structures (Das et al., 2009).

Molecular Interactions

Shim et al. (2002) examined the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through conformational analysis and 3D-QSAR models, the study provides insights into the steric binding interactions and the role of specific conformers in receptor binding, contributing to the design of selective antagonists (Shim et al., 2002).

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10;/h3-4,6-7,11,14H,1-2,5,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVQXLZYZMBUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)

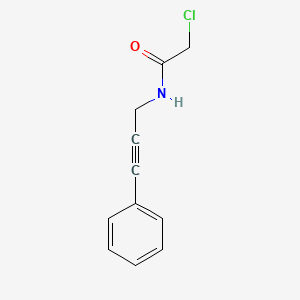

![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)

![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)